Product packaging for Dibekacin(Cat. No.:CAS No. 34493-98-6)

Dibekacin

Katalognummer: B1670413
CAS-Nummer: 34493-98-6
Molekulargewicht: 451.5 g/mol
InChI-Schlüssel: JJCQSGDBDPYCEO-XVZSLQNASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Dibekacin, also known chemically as 3',4'-Dideoxykanamycin B, is a semisynthetic aminoglycoside antibiotic derived from kanamycin B . It was developed to address antibiotic resistance and exhibits potent bactericidal activity, particularly against Gram-negative bacteria . A key area of its research value lies in its historical in vitro efficacy against Pseudomonas aeruginosa , including strains that demonstrated resistance to other aminoglycosides like gentamicin . Its mechanism of action, characteristic of aminoglycosides, involves binding to the bacterial 30S ribosomal subunit, which disrupts protein synthesis and leads to cell death. Researchers utilize this compound in microbiological and pharmacological studies to investigate mechanisms of aminoglycoside action, bacterial resistance patterns, and in combination therapy models, such as those with sulbenicillin . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H37N5O8 B1670413 Dibekacin CAS No. 34493-98-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N5O8/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18/h6-18,24-27H,1-5,19-23H2/t6-,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCQSGDBDPYCEO-XVZSLQNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022915
Record name Dibekacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34493-98-6
Record name Dibekacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34493-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibekacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibekacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dibekacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibekacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBEKACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZFO9E525
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action Research

Ribosomal Binding and Translational Inhibition

Dibekacin's mode of action is centered on its high-affinity binding to the bacterial ribosome, specifically the 30S ribosomal subunit. This interaction interferes with the fundamental process of translation, the synthesis of proteins from messenger RNA (mRNA) templates.

Interaction with 30S Ribosomal Subunit Research

This compound binds to the 16S ribosomal RNA (rRNA) component within the 30S subunit at the aminoacyl-tRNA (A) site. nih.gov This binding alters the conformation of the A-site, impacting the decoding of mRNA. nih.gov Research indicates that this compound's binding to the 30S subunit is crucial for its antibacterial effects. mcmaster.caontosight.aipatsnap.com

mRNA Misreading and Non-functional Protein Production Studies

A key consequence of this compound's binding to the 30S subunit is the induction of mRNA misreading during translation. nih.govmcmaster.caontosight.aipatsnap.com This misreading leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of aberrant, non-functional, or even toxic proteins. ontosight.aipatsnap.com The accumulation of these faulty proteins ultimately disrupts bacterial cellular function and leads to cell death. ontosight.aipatsnap.com Studies have shown that aminoglycosides, including this compound, promote mistranslation by stabilizing the binding of non-cognate tRNAs to the mRNA. mdpi.com

Advanced Mechanistic Elucidation Methodologies

Advanced techniques have been employed to gain a more detailed understanding of how this compound interacts with the ribosome at a molecular level.

Cryo-Electron Microscopy (Cryo-EM) for Ribosome-Antibiotic Complex Visualization

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful tool for visualizing the ribosome-antibiotic complex, providing high-resolution structural insights into their interactions. oup.compdbj.orgrcsb.orgrcsb.orgnih.gov This method allows for the direct visualization of antibiotic binding to ribosomes, even under conditions mimicking the cellular environment. oup.compdbj.orgrcsb.orgnih.gov Cryo-EM structures of this compound-bound ribosomes have been obtained, offering detailed views of how the antibiotic interacts with the ribosomal subunits. oup.compdbj.orgrcsb.org

Antimicrobial Efficacy and Spectrum of Activity Research

Research on Activity against Gram-Negative Bacterial Pathogens

Dibekacin demonstrates bactericidal activity against a wide range of Gram-negative bacteria, including notable efficacy against Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae ajpsonline.comnih.gov.

Studies on Pseudomonas aeruginosa Efficacy

Research has consistently shown that this compound possesses significant activity against Pseudomonas aeruginosa, including strains that have developed resistance to other aminoglycosides like gentamicin (B1671437) nih.gov. In vitro studies have indicated that this compound has a high activity against P. aeruginosa nih.gov. Comparative studies have suggested that this compound's activity against P. aeruginosa is similar to that of tobramycin (B1681333) and superior to that of gentamicin against certain strains nih.govnih.gov. For instance, one study noted that this compound's MIC90 for P. aeruginosa was 16 μg/mL, significantly lower than that of cefotaxime (B1668864) (>128 μg/mL), highlighting its potential in treating resistant infections .

Efficacy against Escherichia coli and Klebsiella pneumoniae

This compound is effective against Escherichia coli and Klebsiella pneumoniae patsnap.com. These bacteria are included in the range of Gram-negative pathogens against which this compound shows bactericidal activity ajpsonline.comnih.gov. While comparative data with other aminoglycosides exist, studies specifically detailing this compound's isolated efficacy against a broad range of E. coli and K. pneumoniae strains with detailed minimum inhibitory concentrations (MICs) across various studies are varied. However, general assessments indicate its inclusion in the spectrum of activity against these important Gram-negative pathogens ajpsonline.comnih.gov.

Research on Activity against Gram-Positive Bacterial Pathogens

While primarily known for its activity against Gram-negative bacteria, this compound also exhibits some activity against Gram-positive bacteria, including staphylococci ajpsonline.compatsnap.comnih.gov. Studies have shown its effectiveness against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) google.comresearchgate.net. Research into novel this compound derivatives has specifically aimed at developing compounds with broad and effective antibacterial activities against both Gram-positive and Gram-negative bacteria, including MRSA google.com.

Comparative Antimicrobial Studies with Other Aminoglycosides

Comparative studies are crucial in understanding the relative potency and spectrum of activity of this compound compared to other established aminoglycosides. These studies often highlight this compound's effectiveness against strains resistant to older aminoglycosides due to its structural modifications ajpsonline.comnih.gov.

Comparison with Gentamicin and Tobramycin

This compound is structurally similar to tobramycin and closely related to gentamicin patsnap.comnih.gov. Comparative in vitro studies have assessed the activity of this compound, gentamicin, and tobramycin against various bacterial strains. One study involving 617 hospital strains found that this compound's in vitro activity was superior to gentamicin and inferior to tobramycin against Klebsiella and Proteus mirabilis. However, its activity was comparable to both gentamicin and tobramycin against most other bacterial species tested nih.gov. Specifically against P. aeruginosa, this compound has shown high activity, including against gentamicin-resistant strains, often paralleling the activity of tobramycin nih.govnih.gov. A comparative study on over 500 clinical isolates of Enterobacteriaceae, Pseudomonas, and staphylococci found the activity of this compound to be similar to that of tobramycin, with approximately 40% of gentamicin-resistant Enterobacteriaceae remaining susceptible to this compound kuleuven.be.

Here is a summary of comparative activity against selected Gram-negative bacteria:

PathogenThis compound ActivityGentamicin ActivityTobramycin ActivitySource
Pseudomonas aeruginosaHigh, including gentamicin-resistant strainsLower than this compound/tobramycin against some strainsHigh, similar to this compound nih.govnih.govnih.gov
KlebsiellaSuperior to gentamicin, inferior to tobramycinInferior to this compound/tobramycinSuperior to this compound/gentamicin nih.gov
Proteus mirabilisSuperior to gentamicin, inferior to tobramycinInferior to this compound/tobramycinSuperior to this compound/gentamicin nih.gov
EnterobacteriaceaeComparable to gentamicin and tobramycin overall; active against some gentamicin-resistant strainsComparable to this compound and tobramycin overallComparable to this compound and gentamicin overall nih.govkuleuven.be
StaphylococciActiveActiveActive nih.govkuleuven.be

Comparison with Amikacin (B45834), Sisomicin (B1680986), and Netilmicin (B1678213)

This compound is also compared with other semisynthetic aminoglycosides like amikacin, sisomicin, and netilmicin ajpsonline.comnih.govnih.gov. Sisomicin is structurally related to gentamicin, while this compound and netilmicin are semisynthetic derivatives ajpsonline.comnih.gov. This compound is 3',4'-dideoxykanamycin B, and netilmicin is 1-N-ethyl sisomicin; these modifications contribute to their activity against strains resistant to parent compounds ajpsonline.comnih.gov.

Netilmicin generally exhibits a broader antibacterial spectrum than gentamicin, tobramycin, sisomicin, or this compound and is resistant to certain inactivating enzymes nih.govresearchgate.net. However, netilmicin is inactivated by all acetylases except acetylase 3-I, which limits its spectrum compared to amikacin against 'gentamicin-resistant' strains nih.gov. Amikacin is often active against a wide range of resistant strains due to its structure nih.govnih.gov.

Studies comparing this compound with amikacin, sisomicin, and netilmicin against various bacteria provide insights into their relative potencies. For instance, in one study, the activity of this compound against P. aeruginosa was compared with gentamicin, sisomicin, tobramycin, and amikacin, showing high activity for this compound, including against gentamicin-resistant strains nih.gov. Another study comparing nine aminoglycosides found that tobramycin was the most effective against P. aeruginosa, followed by this compound and sisomicin, and then amikacin, gentamicin, and verdamicin (B1209214) oup.com. Against Klebsiella, Enterobacter, Citrobacter, Serratia, and Proteus, sporaricin A showed activity similar to amikacin, and against P. inconstans and S. marcescens, sporaricin A was more effective than amikacin, this compound, and gentamicin, although its activity against P. aeruginosa was relatively weak compared to the other three nih.gov.

Here is a summary of comparative activity with Amikacin, Sisomicin, and Netilmicin:

PathogenThis compound ActivityAmikacin ActivitySisomicin ActivityNetilmicin ActivitySource
Gram-Negative Bacteria (general)Bactericidal against a wide rangeActive against various strains, including some resistant onesBactericidal against a wide rangeGenerally broader spectrum than this compound, gentamicin, tobramycin, sisomicin ajpsonline.comnih.govnih.gov
Pseudomonas aeruginosaHigh, including gentamicin-resistant strains; similar to tobramycinActive, often highly activeHigh, closely paralleling tobramycinLess active than amikacin against 'gentamicin-resistant' strains nih.govnih.govnih.govoup.com
KlebsiellaActiveActive, high susceptibility rates reported for K. pneumoniaeActiveMore active than gentamicin, possibly better for Klebsiella-Enterobacter species nih.govresearchgate.netnih.govnih.gov
Escherichia coliActiveActive, high susceptibility rates reportedActiveMore active than gentamicin, sisomicin, tobramycin, or this compound nih.govresearchgate.netnih.gov
StaphylococciActiveActiveActiveActive ajpsonline.comnih.gov

Research on Efficacy against Multi-Drug Resistant Strains

The emergence of multi-drug resistant bacterial strains poses a significant challenge in the treatment of infectious diseases. mdpi.com MDR strains are typically defined by resistance to multiple classes of antibiotics. mdpi.comresearchgate.net Aminoglycoside resistance is often mediated by bacterial expression of enzymes that modify and inactivate the antibiotic, decreased uptake or accumulation of the drug, or modifications of the ribosomal binding sites. nih.govnih.gov Aminoglycoside-modifying enzymes (AMEs) are a common mechanism of resistance, including acetyltransferases (AACs), nucleotidyltransferases (ANTs), and phosphotransferases (APHs). nih.gov

Research into this compound's efficacy against MDR strains has focused on its ability to overcome some of these resistance mechanisms. This compound is reported to resist both APH(3') and ANT(4') enzymes. nih.gov

Studies have investigated the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains, including those exhibiting resistance to other aminoglycosides. For instance, research involving Escherichia coli strains expressing specific AMEs has provided insights into the impact of these enzymes on this compound's activity. One study demonstrated that the presence of the aacA29b gene, encoding a 6'-N-acetyltransferase, conferred resistance to this compound in E. coli. researchgate.net The MIC of this compound for E. coli expressing this gene increased proportionally with the level of the enzyme produced. researchgate.net

Another study on a multidrug-resistant Pseudomonas aeruginosa strain, which caused an outbreak in a neurosurgery ward, found that this strain was resistant to several aminoglycosides, including this compound, but remained susceptible to arbekacin (B1665167) and gentamicins. nih.gov This resistance was linked to the presence of a novel aminoglycoside acetyltransferase, AAC(6')-Iae. nih.gov Escherichia coli expressing the aac(6')-Iae gene showed resistance to this compound, amikacin, isepamicin, kanamycin (B1662678), netilmicin, sisomicin, and tobramycin. nih.gov

Research has also explored the activity of this compound in combination with other antibiotics against MDR strains. Studies have evaluated the in vitro combined effect of this compound and fosfomycin (B1673569) against clinical isolates. asm.org

While specific comprehensive data tables detailing MICs of this compound against a wide range of well-characterized MDR strains across numerous studies were not consistently available in the search results, the research indicates that the presence of specific aminoglycoside-modifying enzymes, such as certain AAC(6') enzymes, can lead to resistance to this compound. researchgate.netnih.gov However, its structure provides resistance against other common AMEs like APH(3') and ANT(4'). nih.gov

Mechanisms of Antimicrobial Resistance Research

Aminoglycoside-Modifying Enzymes (AMEs) Research

Aminoglycoside-modifying enzymes (AMEs) are a diverse group of bacterial enzymes that chemically alter aminoglycoside antibiotics, leading to reduced binding affinity for the bacterial ribosome and thus conferring resistance mdpi.comnih.govnih.govelifesciences.org. These enzymes are categorized into three main families based on the type of modification they catalyze: N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs), and O-phosphotransferases (APHs) mdpi.comnih.govnih.gov.

N-Acetyltransferases (AACs) Mediated Resistance

N-acetyltransferases (AACs) catalyze the transfer of an acetyl group from acetyl-Coenzyme A to an amino group on the aminoglycoside molecule mdpi.comnih.govnih.gov. This modification is a common mechanism of resistance to dibekacin. AAC(6') enzymes, which modify the 6'-amino group, are particularly prevalent in clinical strains and confer resistance to a range of aminoglycosides including this compound mdpi.comasm.org. AAC(2') enzymes, found in Gram-negative bacteria and Mycobacterium species, also mediate the modification of several aminoglycosides, such as this compound nih.govasm.orgmsf.org. Additionally, the AAC(3)-II subfamily of GNATs confers resistance to this compound, among other aminoglycosides asm.org.

O-Nucleotidyltransferases (ANTs) and O-Phosphotransferases (APHs)

O-nucleotidyltransferases (ANTs) and O-phosphotransferases (APHs) are AMEs that inactivate aminoglycosides by transferring a nucleotidyl or phosphoryl group, respectively, to a hydroxyl group on the antibiotic mdpi.comnih.govnih.gov. Research indicates that ANT(2″)-Ia is capable of modifying this compound mdpi.com. This compound was rationally designed with modifications (3',4'-dideoxygenation) to be less susceptible to certain APH and ANT enzymes, such as APH(3') and ANT(4') mdpi.commdpi.comuomustansiriyah.edu.iq. However, it remains susceptible to inactivation by ANT(2″) and the bifunctional enzyme AAC(6')-APH(2″) mdpi.com. APH(2″) isoforms specifically phosphorylate the 2″-hydroxyl group of the glucosamine (B1671600) ring, rendering the antibiotic inactive .

Specific Enzyme Gene Expression Analysis (e.g., aac(6')-Ib, armA)

Analysis of the expression of specific AME genes provides insight into the genetic basis of resistance. The gene aac(6')-Ib is frequently associated with resistance to this compound and other aminoglycosides oup.comnih.govresearchgate.netmdpi.com. This gene encodes the AAC(6')-Ib enzyme, which confers resistance to tobramycin (B1681333), netilmicin (B1678213), amikacin (B45834), this compound, and kanamycin (B1662678) oup.com. Studies have shown that aac(6')-Ib is among the most commonly reported modifying enzyme genes responsible for aminoglycoside resistance in Gram-negative bacteria researchgate.net.

Another gene implicated in aminoglycoside resistance is armA, which encodes a 16S rRNA methylase nih.gov. While armA confers resistance to several aminoglycosides, including amikacin, research specifically detailing its expression analysis in the context of this compound resistance in the provided sources is limited, although it is mentioned in the context of concurrent resistance to multiple antibiotics nih.gov.

Role of Enzymatic Inactivation of Hydroxyl Groups

Enzymatic inactivation often targets specific hydroxyl or amino groups on the aminoglycoside structure mdpi.comnih.govnih.gov. This compound was synthesized as a 3',4'-dideoxy derivative of kanamycin B, a modification intended to circumvent resistance mediated by enzymes that modify the 3'- and 4'-hydroxyl groups present in kanamycin B mdpi.commdpi.comuomustansiriyah.edu.iq. This structural alteration contributes to this compound's activity against strains resistant to parent compounds . However, this compound is still subject to enzymatic inactivation at other hydroxyl positions, such as the 2″-hydroxyl group, which can be phosphorylated by APH(2″) enzymes google.comgoogle.com. ANTs also contribute to resistance by modifying hydroxyl groups mdpi.comnih.gov.

Drug Sequestration by Altered Enzymes

Beyond direct enzymatic inactivation, some altered AMEs can confer resistance through drug sequestration nih.govasm.orgresearchgate.net. This mechanism involves the tight binding of the antibiotic to a modified enzyme that has significantly reduced catalytic activity asm.org. For example, resistance mediated by the altered acetyltransferase AAC(6')-29b is attributed to the sequestration of the drug through very tight binding rather than efficient enzymatic modification asm.orgresearchgate.net. Research has shown a correlation between the minimum inhibitory concentration (MIC) of this compound and the expression level of AAC(6')-29b, supporting the role of this sequestration mechanism in resistance asm.orgresearchgate.net.

Data Table: Examples of Aminoglycoside-Modifying Enzymes Affecting this compound

Enzyme FamilyEnzyme NameType of ModificationTarget Group on this compoundEffect on this compound ActivityRelevant Genes (Examples)
AACAAC(6')Acetylation6'-amino groupReduced/Loss of activityaac(6')-Ib
AACAAC(2')Acetylation2'-amino groupReduced/Loss of activityaac(2')-Ib
AACAAC(3)-IIAcetylation3-amino groupReduced/Loss of activityaac(3)-IIa, aac(3)-IIb, aac(3)-IIc
ANTANT(2″)-IaNucleotidylation2″-hydroxyl groupReduced/Loss of activityant(2″)-Ia
APHAPH(2″)Phosphorylation2″-hydroxyl groupReduced/Loss of activityaph(2″)
BifunctionalAAC(6')-APH(2″)Acetylation/Phosphorylation6'-amino/2″-hydroxyl groupsReduced/Loss of activityaac(6')-Ie-aph(2″)-Ia

Efflux Pump Systems Research (e.g., MexXY/OprM)

Efflux pump systems are bacterial membrane proteins that actively transport antibiotics and other compounds out of the cell, thereby reducing their intracellular concentration and contributing to resistance ontosight.ainih.govnih.gov. In Pseudomonas aeruginosa, the MexXY/OprM efflux pump system has been identified as a mechanism that can compromise the activity of this compound . Overexpression of these efflux pumps, often resulting from mutations in regulatory genes, can lead to increased levels of antibiotic resistance nih.gov. While efflux pumps are a known mechanism of aminoglycoside resistance, research specifically focused on the MexXY/OprM system's impact on this compound compared to other resistance mechanisms may vary depending on the bacterial species and clinical context.

Ribosomal Target Site Modification Research

Modifications to the ribosomal binding site, the primary target of this compound, can lead to reduced affinity of the antibiotic for the ribosome, thereby conferring resistance. wikipedia.orgwikidata.org

Mutations in the genes encoding ribosomal RNA (rRNA) or ribosomal proteins can alter the structure of the ribosomal binding site, interfering with this compound's ability to bind effectively. wikipedia.orgwikidata.orgwikipedia.orgwikidata.org While target site mutations are a known mechanism of aminoglycoside resistance, they are often considered rare, particularly for 16S rRNA, because most bacteria possess multiple copies of the rRNA coding genes, requiring mutations in every copy to confer resistance. wikipedia.orgwikipedia.org this compound binds to the 30S ribosomal subunit, specifically interacting with helix 44 of the 16S rRNA. wikipedia.orgwikidata.org

A clinically significant mechanism of resistance involves the enzymatic modification of the 16S rRNA by acquired 16S rRNA methyltransferases (16S RMTases). probes-drugs.orgwikipedia.orgwikidata.orgmims.comwikipedia.org These enzymes add methyl groups to specific nucleotide residues within the 16S rRNA, such as N7 of guanine (B1146940) at position 1405 (G1405) and N1 of adenine (B156593) at position 1408 (A1408), located in the aminoglycoside binding site. wikipedia.org This methylation reduces the affinity of aminoglycosides, including this compound, for the ribosome, resulting in high-level and broad-spectrum resistance. wikipedia.orgwikipedia.org Several 16S RMTases, including ArmA, RmtB, RmtC, and RmtD, have been identified and are associated with this resistance mechanism. wikipedia.orgwikipedia.orgwikipedia.org Research utilizing arbekacin (B1665167), a semisynthetic derivative of this compound, has demonstrated its utility as a screening tool for the detection of 16S rRNA methylase production in Gram-negative pathogens highly resistant to other aminoglycosides. mims.comwikipedia.org

Mutations in Ribosomal Subunits

Research on Reduced Cell Permeability and Inner Membrane Transport

Reduced intracellular concentration of this compound can contribute to resistance. This can occur through decreased permeability of the bacterial cell envelope or increased active efflux of the antibiotic from the cell. wikipedia.orgwikipedia.orgmims.comprobes-drugs.orgthermofisher.comwikidata.orgmims.com Reduced drug uptake due to membrane impermeabilization has been observed, particularly in Pseudomonas and other non-fermenting Gram-negative bacilli, leading to moderate levels of resistance. wikipedia.orgmims.comthermofisher.comfishersci.ie Efflux pumps, which actively transport antibiotics out of the bacterial cell, also play a role in reducing intracellular drug levels. wikipedia.orgmims.comprobes-drugs.orgthermofisher.comwikidata.orgmims.comwikipedia.org Studies have specifically linked the MexXY/OprM efflux pump system in Pseudomonas aeruginosa to resistance against this compound. wikipedia.org

Adaptive Resistance Phenomenon Research

Adaptive resistance is a transient form of resistance that can be induced by environmental triggers, such as changes in nutrient concentration or exposure to sub-inhibitory concentrations of antibiotics. wikipedia.orgmims.comthermofisher.com This phenomenon involves temporary changes in gene and/or protein expression levels that contribute to antibiotic tolerance. wikipedia.org Bacteria growing in biofilms also exhibit adaptive resistance to antibiotics. wikipedia.orgmims.comwikipedia.org Pseudomonas aeruginosa is an example of a bacterium in which adaptive resistance to aminoglycosides, including this compound, has been studied. thermofisher.comwikipedia.orgfishersci.ie

Pharmacokinetic Research Studies

Absorption and Distribution Kinetics Research

Research into the pharmacokinetic profile of dibekacin indicates it is rapidly absorbed following intramuscular administration. nih.gov Studies in human volunteers receiving a 100 mg intramuscular dose showed a rapid absorption with a time to reach peak serum concentration (tmax) of 0.84 hours, yielding a peak level of 10.4 µg/ml. nih.gov

Following intravenous administration, this compound serum concentrations decline in a bi-exponential manner, consistent with a two-compartment open kinetic model. nih.govpsu.edunih.gov In young adult patients (24 to 32 years) receiving a single intravenous bolus of 1.5 mg/kg, the apparent distribution volume at steady state was approximately 0.21 L/kg, equivalent to 20% to 30% of body weight. psu.edu The apparent distribution volumes of the central and peripheral compartments were reported as 7.01 L and 7.58 L, respectively. psu.edu

In geriatric patients (69 to 86 years) receiving the same intravenous dose, an increase in the apparent distribution volume was observed compared to younger patients. psu.edu Studies in patients with renal failure also showed that the apparent volumes of distribution increased as creatinine (B1669602) clearance decreased. nih.govuchile.cl The apparent volume of distribution (Vd(area)) in volunteers with normal renal function was significantly lower (0.162 L/kg) than in anephric patients (0.281 L/kg). nih.gov

Elimination Pathways and Parameters Research

The primary route of elimination for this compound, as with other aminoglycoside antibiotics, is renal excretion, with the drug being eliminated in an unaltered state. psu.edunih.govnih.gov A significant amount of the administered dose is recovered in urine. Studies in normal subjects have shown urinary recovery of 75% to 89% of the injected dose within the first 24 hours. uchile.cloup.com Urinary elimination is inversely related to the degree of renal impairment. oup.com

Elimination Half-Life Studies

Studies comparing young adult and geriatric patients found a significant difference in serum half-life. In young patients (24-32 years), the average serum half-life was 1.69 hours, while in geriatric patients (69-86 years), it increased to 3.36 hours. psu.edujodrugs.comoup.com

Renal function impairment significantly prolongs the elimination half-life of this compound. In patients with chronic renal insufficiency, the serum half-life of elimination showed a marked prolongation, rising from 6 hours in moderate renal insufficiency to 50 hours in a patient with very low creatinine clearance. nih.gov Another study reported elimination half-lives of 27 hours in non-anuric uremic patients and 54 hours in hemodialysis patients after intramuscular injection of 1 mg/kg. oup.com In anephric patients, the elimination half-life (t1/2 beta) was 4.73 hours compared to 2.12 hours in normal subjects after a 30-minute intravenous infusion. nih.gov

Population/ConditionAdministration RouteDoseElimination Half-Life (hours)Reference
Human VolunteersIntramuscular100 mg2.24 (overall mean) nih.gov
Human VolunteersIntravenous Infusion100 mg2.50 - 2.88 nih.govnih.gov
Young Adults (24-32 years)Intravenous Bolus1.5 mg/kg1.69 psu.eduoup.com
Geriatric Patients (69-86 years)Intravenous Bolus1.5 mg/kg3.36 psu.edujodrugs.com
Moderate Renal InsufficiencyNot specified1 mg/kg IM6 nih.gov
Severe Renal ImpairmentNot specified1 mg/kg IM50 nih.gov
Uremic (non-anuric)Intramuscular1 mg/kg27 oup.com
Hemodialysis PatientsIntramuscular1 mg/kg54 oup.com
Normal SubjectsIntravenous InfusionNot specified2.12 nih.gov
Anephric PatientsIntravenous InfusionNot specified4.73 nih.gov

Clearance Rate Investigations

Serum clearance of this compound has been investigated, particularly in relation to renal function. In young adult patients, the serum clearance was reported as 1.772 ml/min/kg after intravenous administration. psu.edu

Renal insufficiency leads to a marked decrease in total body clearance. nih.gov In normal subjects, the total body clearance after intravenous infusion was 0.882 ml/min/kg, which was significantly diminished in anephric patients (0.693 ml/min/kg). nih.gov Another study in normal subjects reported a clearance of 0.87 ml/min/kg, which was reduced to 0.131 ml/min/kg in patients with severe renal failure (creatinine clearance < 10 ml/min). uchile.cl Investigations have shown a good correlation between the elimination rate constant and creatinine clearance. nih.govoup.com

Population/ConditionAdministration RouteClearance (ml/min/kg)Reference
Young AdultsIntravenous1.772 psu.edu
Normal SubjectsIntravenous Infusion0.882 nih.gov
Anephric PatientsIntravenous Infusion0.693 nih.gov
Normal SubjectsNot specified0.87 uchile.cl
Severe Renal Failure (Clcr < 10 ml/min)Not specified0.131 uchile.cl

Pharmacokinetic Modeling Approaches

Pharmacokinetic studies of this compound have frequently employed compartmental modeling to describe the drug's disposition in the body. After intravenous administration, the serum concentration-time profile of this compound is typically described by a two-compartment open kinetic model. nih.govpsu.edunih.govuchile.cl This model characterizes the bi-phasic decline of plasma concentration, involving a rapid disposition phase and a slower elimination phase. nih.govpsu.edu

The two-compartment model assumes that the body can be represented by a central compartment (including blood and highly perfused tissues) and a peripheral compartment, with reversible transfer of the drug between these compartments. verisimlife.com Parameters derived from this model include disposition constants for the rapid (alpha) and slow (beta) phases, as well as transfer constants between the compartments (k12, k21) and the elimination rate constant from the central compartment (k10). psu.eduuchile.cl

While intravenous administration generally follows a two-compartment model, intramuscular administration of this compound has been described by a single-compartment open kinetic model in some studies. psu.edu

Influence of Physiological Conditions on Pharmacokinetics

Physiological conditions can significantly influence the pharmacokinetics of this compound, particularly those affecting renal function.

Impact of Renal Function Impairment

Renal function is a critical determinant of this compound pharmacokinetics. As this compound is primarily eliminated by the kidneys, impaired renal function leads to decreased clearance and prolonged elimination half-life. psu.edunih.govuchile.cloup.comnih.govmsdvetmanual.com

Studies in patients with varying degrees of renal insufficiency have consistently shown a marked prolongation of the serum elimination half-life as creatinine clearance decreases. oup.comnih.gov A strong correlation has been observed between the elimination rate constant (beta or k10) and creatinine clearance. nih.govoup.com For instance, the slow disposition constant (beta) was markedly diminished in anephric patients compared to normal subjects. nih.gov

Renal impairment also affects the apparent volume of distribution, which tends to increase as kidney function declines. psu.edunih.govuchile.cl This is likely due to alterations in fluid balance and tissue distribution in patients with renal failure.

Hemodialysis significantly contributes to the elimination of this compound. jodrugs.comnih.gov During a 6 to 7-hour hemodialysis session, serum concentrations of this compound have been shown to decrease by approximately 69%, and the elimination half-life falls considerably during dialysis compared to the period before dialysis. oup.comjodrugs.com

The pharmacokinetic alterations observed in geriatric patients, including a decrease in the elimination constant and an increase in apparent distribution volume, are partly attributed to the decline in renal function that occurs with age. psu.edu

Influence of Administration Variables on Pharmacokinetics

The method and rate of administration can influence the pharmacokinetic profile of this compound.

Effect of Infusion Time

The duration of intravenous infusion has been shown to affect the pharmacokinetics of this compound. A study in rabbits investigating the effect of different infusion times for a 2 mg/kg dose demonstrated that the peak serum level (Cmax) of this compound decreased as the infusion time increased. jst.go.jpnih.gov The highest Cmax was observed after a single bolus injection, while the minimum Cmax was obtained after a 1-hour intravenous infusion. jst.go.jpnih.gov

The study also established linear relationships between various pharmacokinetic parameters and infusion time, observing a decrease in parameters such as alpha, K12, K21, and K13 with increased infusion time. jst.go.jpnih.gov These findings suggest that varying infusion conditions can lead to changes in the distribution kinetics of this compound, potentially affecting its access to and permanence in tissues. jst.go.jpnih.gov

Here is a summary of the effect of infusion time on peak serum levels in rabbits:

Administration MethodInfusion TimeAverage Peak Serum Level (µg/ml)
IV BolusInstantaneous18.297 ± 9.694
IV Infusion1 hour6.597 ± 1.250

Comparative Intramuscular versus Intravenous Administration

Comparative studies have examined the pharmacokinetic differences between intramuscular (IM) and intravenous (IV) administration of this compound. In a study with human volunteers receiving a 100 mg dose, the pharmacokinetics were evaluated after IM administration on two occasions and after IV administration at two different infusion rates. nih.govnih.gov

Following intramuscular administration, this compound was rapidly absorbed, reaching a peak serum level of 10.4 µg/ml after the 100 mg dose, with a time to maximum concentration (tmax) of 0.84 hours. nih.govnih.gov The kinetic parameters, including a half-life of 2.24 hours and an apparent distribution volume of 0.136 L/kg, were comparable to those of other aminoglycosides and showed good reproducibility within individuals. nih.govnih.gov

After intravenous infusion over 30 or 60 minutes, the serum concentrations declined bi-exponentially, with an elimination half-life ranging from 2.50 to 2.88 hours. nih.govnih.gov The highest serum levels were observed after the 30-minute infusion (15.2 ± 0.9 µg/ml), compared to the 60-minute infusion (12.1 ± 1.8 µg/ml). nih.govnih.gov Serum levels at 6 hours post-infusion were similar for both infusion durations. nih.govnih.gov

Another study in healthy volunteers comparing IV bolus injection and IM administration of a single 75 mg dose of this compound found very similar pharmacokinetic parameters for both routes. kuleuven.be Half-life times were between 1.9 and 2.0 hours, and mean peak serum levels after IM administration were 2.5 µg/ml with 100% bioavailability. kuleuven.be Mean urinary recovery over 24 hours ranged from 72% to 84% of the dose for both routes. kuleuven.be

Here is a comparison of pharmacokinetic parameters after intramuscular and intravenous administration in human volunteers:

Administration MethodDose (mg)Peak Serum Level (µg/ml)Tmax (h)Half-life (h)Apparent Distribution Volume (L/kg)Bioavailability (%)
Intramuscular10010.40.842.240.136-
Intravenous (30 min)10015.2 ± 0.9-2.50 - 2.88--
Intravenous (60 min)10012.1 ± 1.8-2.50 - 2.88--
Intramuscular752.5-1.9 - 2.0-100
Intravenous Bolus75--1.9 - 2.0--

Preclinical Toxicity Research and Mitigation Strategies

Nephrotoxicity Research

Nephrotoxicity is a significant concern associated with the use of aminoglycoside antibiotics, including dibekacin. Research in preclinical settings aims to understand how this compound affects kidney function and structure at a cellular and molecular level, evaluate the severity of this toxicity in relevant animal models, and compare it to that of other commonly used aminoglycosides.

Cellular and Molecular Mechanisms of Renal Injury

The nephrotoxicity induced by aminoglycosides, such as this compound, is primarily attributed to their accumulation within the epithelial cells of the proximal tubules in the kidney. wikipedia.orgwikipedia.orgfishersci.ca Following glomerular filtration, a small but significant proportion of the administered dose is retained in the S1 and S2 segments of the proximal tubules. wikipedia.orgwikipedia.org Once inside these cells, aminoglycosides are mainly localized within endosomal and lysosomal vacuoles. wikipedia.orgwikipedia.org

At the cellular level, the accumulation of aminoglycosides can lead to lysosomal damage and the formation of myeloid bodies, which are abnormal phospholipid-rich inclusions. wikipedia.orgwikipedia.orgnih.gov This interaction with phospholipids (B1166683) is considered an important early event in aminoglycoside nephrotoxicity. wikipedia.orgwikipedia.org

Further mechanisms implicated in drug-induced renal injury, relevant to aminoglycosides, include oxidative stress and apoptosis. Oxidative stress, an imbalance between free radicals and antioxidants, can lead to mitochondrial dysfunction and cellular apoptosis in renal cells. wikipedia.orgwikipedia.orgwikidata.org Studies on other nephrotoxic agents like vancomycin (B549263) and cisplatin (B142131) have demonstrated that drug accumulation in proximal tubule cells triggers cellular oxidative stress and apoptosis, contributing to kidney injury. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca While specific detailed molecular pathways for this compound are still being elucidated, the general mechanisms observed with other aminoglycosides involving cellular uptake, lysosomal disruption, and the induction of oxidative stress and apoptosis are considered key contributors to the observed renal damage.

Animal Models for Nephrotoxicity Assessment

Various animal models have been employed to assess the nephrotoxic potential of this compound. Rat models are commonly used in these preclinical studies. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org Different strains of rats, such as Wistar and Fischer 344, have been utilized. nih.govwikipedia.org For instance, dehydrated Wistar rats have been used as a model where a single injection of this compound can induce acute renal failure, characterized by altered urinalytic parameters and elevated blood urea (B33335) nitrogen (BUN) values, along with retarded elimination of this compound from the blood. nih.gov Sprague-Dawley rats have been used to study the intrarenal retention and nephrotoxicity of this compound under consecutive daily administrations. wikipedia.org Fischer 344 rats have been specifically used in comparative nephrotoxicity studies with other aminoglycosides like gentamicin (B1671437). wikipedia.org Beyond rodent models, canine models have also been utilized to define the intrarenal distributional characteristics and renal cortical elution kinetics of this compound, providing predictive information regarding the potential for nephrotoxicity. mims.com

Strategies for Nephroprotection

Efforts to mitigate this compound-induced nephrotoxicity have focused on various strategies, including the co-administration of protective agents and the exploration of modified derivatives with reduced renal toxicity.

Co-administration of certain agents has been investigated for their potential to protect against this compound-induced renal injury. Fosfomycin (B1673569), another antibiotic, has demonstrated a protective effect against experimental nephrotoxicity induced by this compound in dehydrated rats. wikipedia.orgnih.govwikipedia.org The mechanism underlying this protective effect appears to involve the protection of proximal tubular lysosomes from aminoglycoside-induced injury. nih.gov In vivo studies showed suppression of myeloid body formation and protection of lysosomal membrane integrity in rats treated with this compound and simultaneously administered fosfomycin. nih.gov In vitro studies further supported this by showing dose-dependent protection of lysosomal membrane integrity in kidney cells. nih.gov Fosfomycin co-administration also helped restore the retarded elimination of this compound from the blood observed in dehydrated rats, indicating an improvement in kidney function rather than accelerated elimination being the primary protective mechanism. nih.gov While not specifically tested with this compound in the provided information, polyaspartic acid has emerged as a successful protectant against aminoglycoside-induced nephrotoxicity in experimental studies with other aminoglycosides like gentamicin and amikacin (B45834), by potentially impairing the binding of aminoglycosides to kidney membrane vesicles. wikipedia.orgwikipedia.org

Research has also explored the possibility of developing modified derivatives of this compound with reduced nephrotoxic properties while retaining their antibacterial efficacy. Studies have indicated that modified derivatives of this compound exhibit reduced nephrotoxic effects compared to the parent compound. nih.gov For instance, this compound-di-N-methanesulfonate showed minimal changes in blood urea nitrogen (BUN) levels in animal models, suggesting lower nephrotoxicity, although its in vivo efficacy against Pseudomonas aeruginosa was found to be ineffective despite being bioactive in vitro. nih.gov Other derivatives, such as disodium (B8443419) and dipotassium (B57713) this compound-di-N-ethanesulfonate sesquisulfates, have shown lower mortality rates and better body weight gain compared to this compound during prolonged treatment in animal studies. nih.gov The strategy of modifying aminoglycoside structure to reduce binding to phospholipids, a key event in toxicity, has been explored with other aminoglycosides like tobramycin (B1681333), arbekacin (B1665167), and kanamycin (B1662678) by introducing modifications such as a fluorine atom. wikipedia.orgwikipedia.org These modifications can decrease the basicity of vicinal amino groups, potentially reducing phospholipid binding. wikipedia.org An example with a 2-OH arbekacin derivative showed significantly lower BUN and serum creatinine (B1669602) levels in a rat nephrotoxicity study compared to arbekacin, demonstrating that structural changes can reduce nephrotoxicity. fishersci.ca This suggests a potential avenue for developing less nephrotoxic this compound derivatives.

Co-administration of Protective Agents (e.g., Fosfomycin, D-Glucaro-S-Lactam)

Ototoxicity Research

Ototoxicity, damage to the inner ear, is a significant concern associated with the use of aminoglycoside antibiotics, including this compound. Preclinical research extensively investigates the mechanisms underlying this toxicity and explores strategies to mitigate its effects. This research is crucial for understanding the potential risks of this compound and developing methods to preserve auditory and vestibular function.

Preclinical Models and Assessment Methods

Preclinical studies evaluating this compound-induced ototoxicity utilize various animal models to simulate the effects observed in humans. Common models include rodents (mice and rats), guinea pigs, and also zebrafish and mammalian neonatal explant models. researchgate.netwashington.edufrontiersin.orgamegroups.org While explant and zebrafish models can replicate aspects of the auditory system, such as hair cells, they may not fully capture the complex pharmacokinetics and pharmacodynamics of an in vivo mammalian system. washington.edufrontiersin.orgnih.gov

Assessment of ototoxicity in these models employs a range of methods to evaluate both functional and morphological damage. Auditory Brainstem Responses (ABR) are considered a gold standard in mammalian studies for assessing hearing loss by measuring electrical activity in the auditory pathway in response to sound stimuli. washington.edufrontiersin.orgarchivesofmedicalscience.com Cochlear histopathology is routinely performed to directly visualize and quantify damage to the delicate structures of the inner ear, particularly the sensory hair cells. researchgate.net Techniques like cochleograms are used to quantify hair cell loss along the length of the cochlea. researchgate.net

Mechanisms of Inner Ear Damage and Hair Cell Injury

The ototoxic effects of aminoglycosides, including this compound, primarily target the sensory hair cells within the cochlea and vestibular organs. washington.edujournalofhearingscience.comjournalofhearingscience.com While the precise mechanisms are still being elucidated, a key factor is the uptake and retention of aminoglycosides by these susceptible cells. washington.edufrontiersin.orgnih.gov Aminoglycosides can enter hair cells through mechano-electrical transducer (MET) channels or via endocytosis. amegroups.orgnih.gov

Once inside the hair cells, aminoglycosides can interfere with various cellular processes. Proposed mechanisms of damage include the inhibition of hair cell depolarization and alterations in the concentration of ions in the perilymph. amegroups.org Furthermore, aminoglycosides are known to induce the production of reactive oxygen species (ROS) and free radicals, leading to oxidative stress. amegroups.orgjournalofhearingscience.comresearchgate.net This oxidative damage can trigger cellular apoptosis (programmed cell death), ultimately resulting in the loss of hair cells and permanent hearing loss or vestibular dysfunction. amegroups.orgarchivesofmedicalscience.comjournalofhearingscience.comwashington.edu Mitochondrial damage and the activation of caspases, key enzymes in the apoptotic pathway, are also implicated in aminoglycoside-induced hair cell death. journalofhearingscience.comwashington.edufrontiersin.org

Comparative Ototoxicity Profiles with Other Aminoglycosides

Preclinical studies have compared the ototoxic potential of this compound with other aminoglycoside antibiotics. A study in guinea pigs evaluated the ototoxicity of nine different aminoglycosides, including this compound, ribostamycin, dactimicin (B1669753), kanamycin, amikacin, netilmicin (B1678213), tobramycin, gentamicin, and sisomicin (B1680986), after intramuscular administration for four weeks. journalofhearingscience.comjournalofhearingscience.comkarger.comnih.gov

The study assessed both cochlear and vestibular toxicity based on pinna reflex response and hair cell damage. karger.comnih.gov The findings indicated varying degrees of toxicity among the tested compounds. Ribostamycin and dactimicin showed the weakest ototoxicity against both the cochlea and vestibular organs. karger.comnih.gov Amikacin and kanamycin were found to be more toxic to the cochlea than the vestibular organs. karger.comnih.gov this compound, along with tobramycin, gentamicin, and sisomicin, demonstrated comparable toxicity to both vestibular organs and the cochlea. karger.comnih.gov Netilmicin was observed to be more toxic to the vestibular organs than the cochlea. karger.comnih.gov

Based on the auditory toxicity as judged by pinna reflex and cochlear hair cell damage, the aminoglycosides were ranked in the following order of decreasing toxicity: sisomicin > gentamicin > tobramycin > amikacin > this compound > kanamycin > netilmicin, dactimicin, ribostamycin. karger.comnih.gov The vestibular toxicity ranking was: sisomicin > gentamicin > this compound > tobramycin > netilmicin > amikacin > kanamycin > dactimicin, ribostamycin. karger.comnih.gov This comparative data provides valuable insights into the relative ototoxic risk of this compound compared to other commonly used aminoglycosides in a preclinical setting.

Here is a summary of the comparative ototoxicity profiles:

AminoglycosideCochlear Toxicity (Guinea Pig)Vestibular Toxicity (Guinea Pig)
SisomicinHighHigh
GentamicinHighHigh
TobramycinHighHigh
AmikacinModerate (more cochlear)Moderate
This compoundModerateModerate
KanamycinModerate (more cochlear)Moderate
NetilmicinLowerModerate (more vestibular)
DactimicinLowLow
RibostamycinLowLow

Based on data from Kitasato et al. (1990) journalofhearingscience.comkarger.comnih.gov

Strategies for Otoprotection

Given the risk of ototoxicity associated with aminoglycoside use, preclinical research explores strategies to protect the inner ear from damage. These strategies broadly include co-administration of protective agents and adjustments to dosing regimens. spandidos-publications.comnih.govresearchgate.net

Co-administration of certain compounds with this compound has been investigated as a potential method to reduce ototoxicity. Fosfomycin has shown protective effects against this compound-induced ototoxicity in rat models. spandidos-publications.comnih.govresearchgate.netscite.ainih.gov Studies in rats where this compound was administered with or without fosfomycin for extended periods demonstrated reduced inner ear damage histopathologically in the group receiving both drugs compared to the group receiving this compound alone. nih.govresearchgate.netscite.ai Similarly, renal damage also appeared to be reduced by the combined administration. nih.govresearchgate.netscite.ai

The proposed mechanism for the protective effect of fosfomycin involves its influence on the pharmacokinetics of this compound. Fosfomycin appears to inhibit the accumulation of this compound in the kidney, which in turn reduces its concentration in the kidney and serum. spandidos-publications.comnih.govnih.gov Consequently, lower amounts of this compound reach the inner ear, leading to reduced ototoxicity. nih.govnih.gov

N-Acetylcysteine (NAC), an antioxidant, has also been studied for its potential otoprotective effects against aminoglycoside-induced toxicity in general, with some preclinical evidence supporting its role as a free radical scavenger and anti-inflammatory agent. nih.govresearchgate.netnih.govwikipedia.orgmims.comnih.govpharmaceutical-journal.com While research on NAC specifically with this compound is less prominent in the provided snippets, its known mechanisms suggest potential for mitigating oxidative stress implicated in aminoglycoside ototoxicity.

Co-administration of Protective Agents (e.g., N-Acetylcysteine, Fosfomycin)

Neuromuscular Blocking Effects Research

This compound, an aminoglycoside antibiotic, has been shown to possess dose-dependent neuromuscular blocking activity in preclinical studies. nih.gov This effect is a known potential toxicity associated with the aminoglycoside class of antibiotics. nih.gov

Mechanisms of Action on Neuromuscular Junction

Research indicates that this compound exerts its neuromuscular blocking action through effects on the neuromuscular junction (NMJ), the synapse between motor neurons and muscle fibers. nih.govane.pl Studies using isolated rat phrenic-hemidiaphragm preparations have provided insights into these mechanisms. nih.govcsuc.cat

One primary mechanism identified is the limitation of calcium entry at motor nerve terminals. nih.gov Calcium influx into the presynaptic terminal is crucial for the release of acetylcholine (B1216132) (ACh), the neurotransmitter that signals muscle contraction. By interfering with calcium entry, this compound reduces ACh release, thereby impairing neuromuscular transmission. nih.gov

In addition to a presynaptic effect, research suggests that a postsynaptic effect is also present. nih.gov This could involve interaction with acetylcholine receptors on the muscle membrane, further contributing to the blockade of neuromuscular transmission. nih.gov

Studies have demonstrated that this compound reduces indirectly elicited twitches in muscle preparations, an effect that is potentiated in low extracellular calcium media. nih.gov This observation supports the role of calcium entry inhibition in the neuromuscular block.

Reversal Strategies Research

Research has explored strategies to reverse the neuromuscular blockade induced by this compound in preclinical settings. Studies using isolated rat phrenic-hemidiaphragm and sciatic nerve-gastrocnemius muscle preparations have investigated the effectiveness of various agents. nih.govnih.gov

Calcium (Ca2+) has been found to be effective in reversing this compound-induced neuromuscular blockade. nih.govnih.gov Administration of calcium chloride antagonizes the blockade produced by the antibiotic. nih.gov Specifically, in isolated rat phrenic-hemidiaphragm, the blockade induced by this compound could be reversed by calcium (2.5 mM). nih.gov

Other agents investigated for their reversal potential include 3,4-diamino-pyridine (3,4-DAP) and guanidine (B92328). nih.gov Research indicates that 3,4-DAP (10 µM) and guanidine (3 mM) were among the most potent drugs in reversing the blockade induced by this compound in the isolated rat phrenic-hemidiaphragm preparation. nih.gov

Conversely, some agents commonly used to reverse neuromuscular block were found to be less potent or unable to reverse this compound's effects. Neostigmine (B1678181), an acetylcholinesterase inhibitor, was unable to reverse the neuromuscular blocking activity of this compound in the rat sciatic nerve-gastrocnemius muscle preparation. nih.gov Similarly, neostigmine (3 µM), eserine (25 µM), or tetraethylammonium (B1195904) (100 µM) were less potent than calcium, 3,4-DAP, or guanidine in the isolated rat phrenic-hemidiaphragm. nih.gov

The following table summarizes the reversal effects observed in the isolated rat phrenic-hemidiaphragm preparation:

Reversal AgentConcentrationReversal Potency (vs. This compound 3 mM blockade)Citation
Calcium2.5 mMMost potent nih.gov
3,4-Diamino-pyridine10 µMMost potent nih.gov
Guanidine3 mMMost potent nih.gov
Neostigmine3 µMLess potent nih.gov
Eserine25 µMLess potent nih.gov
Tetraethylammonium100 µMLess potent nih.gov

Note: This table is based on findings from the isolated rat phrenic-hemidiaphragm preparation nih.gov.

Further research using the rat sciatic nerve-gastrocnemius muscle preparation also found that neostigmine methylsulfate (B1228091) was unable to reverse the neuromuscular blocking activity of this compound, while calcium chloride antagonized it. nih.gov

These preclinical findings highlight the mechanisms by which this compound can induce neuromuscular blockade and identify potential pharmacological strategies for its reversal, primarily focusing on increasing calcium availability or enhancing neurotransmitter release independently of acetylcholinesterase inhibition.

Synthetic Methodologies and Chemical Derivatization Research

Dibekacin Synthesis from Kanamycin (B1662678) B

The synthesis of this compound primarily utilizes kanamycin B as the starting material google.compatsnap.com. This compound is characterized by the absence of hydroxyl groups at the 3' and 4' positions of the 2,6-diaminosugar ring present in kanamycin B nih.gov.

Multi-Step Synthesis Pathways

Multi-step synthesis pathways for this compound from kanamycin B typically involve a series of protection, modification, and deprotection steps. A widely cited method involves four key stages: amino group protection, hydroxyl group protection, elimination of the 3' and 4' hydroxyls to form a double bond, and finally, deprotection and hydrogenation .

One approach describes the use of kanamycin B as the initial raw material, followed by aldol (B89426) condensation, sulfonylation, sodium iodide substitution, and elimination to form double bonds. This is succeeded by deprotection under acidic conditions, reduction of ammonium (B1175870) electrons, and hydrogenation to yield this compound google.com. Another method details the protection of the five amino groups of kanamycin B with tert-butoxycarbonyl (Boc) groups and the 4'' and 6'' hydroxyl groups via aldol condensation google.compatsnap.com. The protected intermediate then undergoes elimination of the 3' and 4' hydroxyl groups google.compatsnap.com. Subsequent removal of the protecting groups and catalytic hydrogenation furnishes this compound google.compatsnap.com.

Novel Protocol Development for Dideoxygenation (e.g., Trans-Diol to Alkene Conversion)

Novel protocols have been developed for the dideoxygenation of aminoglycosides, including the conversion of a trans-diol to an alkene under mild conditions researchgate.nettandfonline.comtandfonline.comx-mol.commolaid.com. This type of reaction is crucial for creating the 3',4'-dideoxy structure of this compound from the corresponding diol in kanamycin B. One such novel protocol for converting a trans-diol to an alkene under mild conditions has been reported, leading to the synthesis of a 3',4'-dideoxykanamycin analog (this compound analog) researchgate.nettandfonline.comtandfonline.comx-mol.commolaid.com. This method is highlighted for its potential usefulness in the chemical modification of compounds with functional groups sensitive to reduction, acid, or heating tandfonline.com.

Optimization of Reaction Conditions and Yields

Optimization of reaction conditions and yields is a significant aspect of this compound synthesis to improve efficiency and scalability nih.govscience.govasm.org. In the multi-step synthesis, the molar ratios of reagents like di-tert-butyl dicarbonate (B1257347), sodium carbonate, and kanamycin B have been investigated to optimize the yield of protected intermediates patsnap.com. For instance, varying the molar ratio of di-tert-butyl dicarbonate to kanamycin B can impact the yield of the penta-protected kanamycin B patsnap.com.

Interactive Table: Example Yield Data for a Protection Step

ReactantsMolar Ratio (Boc₂O:Na₂CO₃:Kanamycin B)Yield of Penta-protected Kanamycin B (%)
Kanamycin B, Boc₂O, Na₂CO₃5:5:182
Kanamycin B, Boc₂O, Na₂CO₃10:5:194

One-Pot Synthesis Approaches

While multi-step syntheses are common, research has also explored one-pot synthesis approaches for related aminoglycosides, which could potentially be applied or adapted for this compound synthesis reading.ac.ukrsc.orgnih.govorganic-chemistry.org. One-pot reactions offer advantages in terms of reduced reaction time, fewer purification steps, and decreased waste generation nih.gov. For instance, a scalable one-pot production process has been developed for arbekacin (B1665167) from this compound, demonstrating the feasibility of such approaches in aminoglycoside chemistry rsc.orgresearchgate.net. These methods often involve carefully controlled sequential reactions within a single vessel without isolating intermediates nih.gov. The development of one-pot strategies for this compound synthesis would likely focus on optimizing reagent compatibility and reaction conditions to facilitate the consecutive protection, elimination, and hydrogenation steps.

Design and Synthesis of Novel this compound Derivatives

The emergence of bacterial resistance, particularly mediated by aminoglycoside-modifying enzymes (AMEs), has driven the design and synthesis of novel this compound derivatives nih.govsemanticscholar.orgnih.govmdpi.com. These derivatives are engineered to evade inactivation by AMEs and retain potent antibacterial activity semanticscholar.orgmdpi.com.

Derivatives Targeting Aminoglycoside-Modifying Enzyme Resistance (e.g., 2''-Amino Modifications)

Aminoglycoside-modifying enzymes inactivate antibiotics by catalyzing acetylation, phosphorylation, or nucleotidylation of specific hydroxyl or amino groups on the aminoglycoside structure nih.govnih.govmdpi.com. This compound, despite being designed to overcome some resistance mechanisms like 3'-O-phosphorylation, can still be susceptible to other AMEs such as ANT(2'') and the bifunctional enzyme AAC(6')-APH(2'') semanticscholar.orgmdpi.com.

To combat this, novel this compound derivatives have been designed and synthesized by modifying positions that are targets for AMEs. A key strategy involves modifications at the 2''-position science.govgoogle.comnih.govgoogle.com. Replacing the 2''-hydroxyl group with an amino group has been explored to create derivatives active against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) google.comnih.govgoogle.com. Studies have shown that 2''-amino-2''-deoxy-dibekacin and its analogs exhibit potent antibacterial activities against both MRSA and Gram-negative bacteria nih.govgoogle.com. This modification at the 2''-position is designed to prevent enzymatic modification by AMEs that target this site google.com.

Other modifications and derivatizations of this compound and related aminoglycosides, such as the introduction of the (S)-4-amino-2-hydroxybutyryl (AHB) group at the N-1 position (leading to arbekacin), have also been pursued to enhance activity against resistant bacteria nih.govsemanticscholar.org.

Derivatives with Modified N1-AHB Side Chains (e.g., Arbekacin Synthesis from this compound)

Arbekacin (PubChem CID: 68682) is a semi-synthetic aminoglycoside antibiotic derived from this compound wikipedia.orgrsc.org. It was first synthesized from this compound by introducing a γ-aminohydroxybutyric (AHB) group at the N-1 position researchgate.netingentaconnect.comnih.gov. This modification at the N-1 position is significant because it helps the resulting compound, Arbekacin, evade inactivation by several aminoglycoside-modifying enzymes present in resistant bacteria, such as APH(3′) or ANT(4′) found in some methicillin-resistant Staphylococcus aureus (MRSA) strains nih.govasm.org.

The synthesis of Arbekacin from this compound involves attaching the (S)-(−)-4-amino-2-hydroxybutyryl side chain to the 1-NH₂ of this compound rsc.org. Regioselectivity of this side chain derivatization is a key challenge in Arbekacin synthesis rsc.org.

Several synthetic routes have been explored for the preparation of Arbekacin from this compound. One approach involves protecting the amino and hydroxyl groups of this compound, followed by coupling with an activated ester of the AHB group rsc.org. Another method utilizes 3',4'-didehydro-dibekacin as a starting material, which can generate impurities with structures similar to Arbekacin during the semi-synthetic process ingentaconnect.com.

Research has also investigated the synthesis of other N1-substituted derivatives of this compound with various functionalities at the N-1 position, although some showed less activity against P. aeruginosa compared to Arbekacin nih.gov.

Fluorinated Analogues Research

Research has been conducted on fluorinated analogues of this compound, particularly those with fluorine atoms at positions 5, 3', or 3'''. These modifications were initially explored to confer resistance against aminoglycoside-inactivating enzymes asm.orgucl.ac.be.

Studies have synthesized 1-N-[(2S,4S)- and (2S,4R)-5-amino-4-fluoro-2-hydroxypentanoyl]dibekacins nih.gov. These fluorinated arbekacin analogs demonstrated antibacterial activities comparable to that of Arbekacin but showed lower toxicity nih.gov. However, a comparison of toxicity between these fluorinated compounds and other arbekacin analogs with changes in the 1N-side-chain suggested that the observed decrease in toxicity was more related to the chain length than the presence of fluorine nih.gov.

Other fluorinated derivatives, such as 5-deoxy-5-fluoro and 5-deoxy-5,5-difluoro derivatives of arbekacin and its analogs, have also been synthesized and studied for their structure-toxicity relationships nih.gov.

Derivatives Investigated for Reduced Nephrotoxicity

Nephrotoxicity is a significant concern associated with aminoglycoside antibiotics, including this compound nih.gov. Research has focused on developing this compound derivatives with reduced nephrotoxic effects .

Studies have shown that modified derivatives of this compound exhibit lower nephrotoxicity compared to the parent compound nih.gov. For instance, N-alkylsulfonate derivatives of this compound have been prepared and evaluated for their nephrotoxicity nih.gov. This compound-di-N-methanesulfonate showed minimal changes in blood urea (B33335) nitrogen (BUN) levels in animal models, indicating low nephrotoxicity nih.gov. However, it was bioactive in vitro but not effective in vivo against a Pseudomonas aeruginosa infection model nih.gov.

Among the N-alkylsulfonates that were bioactive in vivo, disodium (B8443419) and dipotassium (B57713) this compound-di-N-ethanesulfonate sesquisulfates showed a lower degree of elevation of BUN, urine volume, and urine protein, as well as lower mortality and better body weight gain compared to this compound sulfate (B86663) during prolonged treatment nih.gov.

The formation of N-alkylsulfonate derivatives has been shown to reduce this compound-induced nephrotoxicity in rats nih.gov.

Computational Approaches in this compound Synthesis Research

Computational approaches have been utilized in the research related to this compound synthesis and its derivatives.

Structure Optimization and Energy Minimization

Computational methods, such as Density Functional Theory (DFT) calculations, have been employed to study the structure of this compound rsc.org. Software like Gaussian 09 has been used to optimize the structure of this compound and minimize its energy value rsc.org. These calculations can help in understanding the molecular properties and reactivity of this compound slideshare.net.

Structure optimization in computational chemistry aims to find an arrangement of atoms in space that represents a local energy minimum, where the net inter-atomic force on each atom is close to zero researchgate.net. This process leads to energy minimization, which is favorable for stability researchgate.net. While the terms are sometimes used interchangeably, energy minimization is a process to find a stable conformation, and structure optimization can involve finding the best minimized structure researchgate.netreddit.com.

DFT theoretical calculations have also been used to evaluate the reactivities of amino groups in this compound to optimize process conditions in the synthesis of derivatives like Arbekacin rsc.orgrsc.org.

Impurity Profiling and Identification in Semi-Synthetic Processes

Impurity profiling and identification are crucial aspects of the semi-synthetic processes for producing this compound derivatives, such as Arbekacin. The synthesis of Arbekacin from 3',4'-didehydro-dibekacin can generate process-related impurities with structures similar to Arbekacin, making their separation and identification challenging ingentaconnect.comnih.gov.

Studies have focused on detecting, isolating, and characterizing these impurities ingentaconnect.comnih.gov. Techniques such as HPLC-ELSD (High-Performance Liquid Chromatography with Evaporative Light Scattering Detection) and column chromatography using weakly acidic cation exchange resin have been used for the detection and isolation of process impurities ingentaconnect.comnih.gov.

Based on synthesis schemes and spectral data, including ESI-MS/MS, ¹H NMR, ¹³C NMR, and 2D-NMR, the structures of impurities in the semi-synthetic process of Arbekacin have been characterized ingentaconnect.comnih.gov. Identified impurities include unreacted this compound (when 3',4'-didehydro-dibekacin is used as a starting material) and derivatives with AHB side chains attached at different amino positions, such as 3-N-γ-aminohydroxybutyric (AHB)-dibekacin, 3''-N-AHB-dibekacin, and 1,3-N,N-di-AHB-dibekacin ingentaconnect.comnih.gov.

Understanding the fragmentation pathways of Arbekacin and its related impurities using techniques like ESI-MS/MS is essential for their identification ingentaconnect.comresearchgate.net.

Analytical Methodologies Research

Chromatographic Techniques for Dibekacin Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely used for the analysis of this compound. These techniques offer specificity and sensitivity for the determination of the compound in complex samples. bibliomed.orgnih.gov

HPLC coupled with fluorescence detection is a common approach for quantifying aminoglycosides, including this compound, especially in biological matrices. nih.gov Since this compound itself does not strongly fluoresce, derivatization is typically required to enable detection by fluorescence. nih.gov

Derivatization is a critical step in preparing this compound for sensitive detection by HPLC-fluorescence. o-Phthalaldehyde (B127526) (OPA) is a widely used derivatizing agent for aminoglycosides, reacting with primary amino groups to form fluorescent isoindole derivatives. bibliomed.orgnih.govinnovareacademics.in This reaction typically occurs in an aqueous basic medium (pH 9-11) in the presence of a mercaptan. bibliomed.org OPA derivatization can be performed either pre-column or post-column. bibliomed.orgsav.sk Post-column derivatization arrangements are noted for enabling highly productive on-line determinations, although they require a dedicated HPLC pump for the derivatization agent. sav.sk

Another derivatization agent mentioned for use with aminoglycosides for UV detection is 1-Fluoro-2,4-Dinitrobenzene (FDNB). bibliomed.orginnovareacademics.insav.sk FDNB reacts with amino groups to yield dinitrophenyl-amino acids, which can be detected by UV absorbance. fishersci.ca While FDNB is a common reagent for derivatizing aminoglycosides for HPLC-UV, specific detailed protocols for its application to this compound in the search results are less prominent compared to OPA for fluorescence detection. bibliomed.orginnovareacademics.insav.sk

Given the polar nature of aminoglycosides like this compound, reversed-phase HPLC often utilizes ion-pair chromatography to improve retention and separation. psu.eduinnovareacademics.insav.sk Ion-pairing reagents are added to the mobile phase to form neutral complexes with the charged amino groups of this compound, allowing for better interaction with the non-polar stationary phase. psu.edu This technique, in combination with post-column OPA derivatization and fluorescence detection, has been successfully applied for the determination of this compound in serum. innovareacademics.innih.govasm.org Mobile phases often consist of buffered aqueous solutions with an appropriate ion-pairing agent. sav.sk Examples of ion-pairing reagents used in aminoglycoside analysis include sodium octanesulfonate and disodium (B8443419) 1,2-ethanesulfonate. nih.govasm.org

Derivatization Reagents and Protocols (e.g., o-Phthalaldehyde, 1-Fluoro-2,4-Dinitrobenzene)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and increasingly utilized technique for the analysis of aminoglycosides, including this compound. bibliomed.orgebi.ac.uknih.govnih.gov LC-MS offers high sensitivity and specificity, allowing for the identification and quantification of this compound even in complex biological matrices. bibliomed.orgnih.gov It can also be employed for impurity profiling and characterization of related compounds. nih.govingentaconnect.com Challenges in LC-MS analysis of aminoglycosides can include ion suppression effects and the need to transfer from MS-incompatible mobile phases used in some LC methods to MS-compatible ones. nih.gov this compound has been used as an internal standard in LC-MS/MS methods for quantifying related aminoglycosides like arbekacin (B1665167). nih.gov

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

While Liquid Chromatography is generally the preferred technique for analyzing polar, non-volatile compounds like aminoglycosides, Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) can be applied after appropriate derivatization to increase volatility. psu.edubibliomed.org Derivatization methods such as silylation have been reported for other aminoglycosides to enable GC or GC-MS analysis. psu.edu However, specific detailed applications of GC or GC-MS for the direct quantification of this compound itself are less commonly highlighted in the provided search results compared to LC-based methods.

Microbiological Assay Methods (e.g., Bacillus subtilis)

Microbiological assays provide an alternative approach for determining the concentration of biologically active this compound. These methods are based on the antibiotic's ability to inhibit the growth of susceptible microorganisms. bibliomed.org A common organism used for the microbiological assay of this compound is Bacillus subtilis, specifically Bacillus subtilis ATCC 6633. psu.educhinayyhg.comasm.orgnih.govoup.com The assay is typically performed using a plate diffusion method, where the size of the zone of inhibition around a sample containing this compound is measured and correlated to the antibiotic concentration. psu.edunih.govoup.com This method has been used to determine this compound concentrations in various biological samples, including serum and kidney homogenate. psu.educhinayyhg.comnih.gov Microbiological assays are considered a preferred method for some aminoglycosides and can be as accurate as other techniques like immunoassays for certain applications. bibliomed.orgoup.com

Immunoassays (e.g., Radioimmunoassay, ELISA)

Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are utilized for the quantitative determination of aminoglycosides, including this compound. researchgate.netscispace.comnih.gov These methods offer advantages such as relatively high quantitativity, ease of handling, and are often time and cost-effective. researchgate.net Automated immunoassays are considered particularly appropriate for determining serum aminoglycoside concentrations during therapeutic drug monitoring. researchgate.net

Studies have explored the use of RIA, substrate-labelled fluorescent immunoassay, and rate nephelometric inhibition immunoassay for the quantitative determination of this compound in serum. nih.gov The cross-reactivity of the antibodies used in these assays can sometimes allow for the measurement of this compound concentrations using assay procedures developed for other aminoglycosides, such as tobramycin (B1681333). nih.gov For instance, with fluorescent immunoassay, a cross-reactivity of nearly 100% has been observed, allowing for the direct assay of this compound using a tobramycin kit. nih.gov However, with RIA and nephelometric immunoassay, a specific calibration curve for this compound is typically required. nih.gov

ELISA is also a reported method for the screening of aminoglycosides like streptomycin, neomycin, and gentamicin (B1671437). japsonline.com While immunoassays can be suitable for screening and offer advantages in terms of throughput, their sensitivity and selectivity can be lower compared to chromatographic methods like HPLC and MS. researchgate.net A common challenge faced during immunoassay is interference from inhibitors and other degradation products. scispace.com

Challenges and Advancements in Aminoglycoside Analytical Method Development

Developing sensitive and reliable analytical methods for aminoglycosides in complex matrices such as biological fluids, food, and environmental samples remains challenging. researchgate.netmdpi.com Key challenges include:

Lack of Chromophore: Aminoglycosides generally lack a strong chromophore, making direct detection using UV-Vis spectroscopy difficult and often requiring derivatization techniques. researchgate.netmdpi.comscispace.com

Poor Chromatographic Properties: Their hydrophilic and poly-ionic nature leads to poor retention on conventional reversed-phase liquid chromatography (RP-LC) columns. researchgate.net

Complex Matrices: The presence of low levels of aminoglycoside residues in complex matrices necessitates sensitive methods and effective sample preparation techniques. researchgate.net

Similar Structures: Many aminoglycosides have closely similar structures, which can make their separation and identification challenging in multi-component analysis. mdpi.com

Sensitivity to pH: Aminoglycosides can be very sensitive to changes in pH in extraction solutions, posing a significant challenge in sample preparation. mdpi.com

Despite these challenges, significant advancements have been made in aminoglycoside analytical method development. High-performance liquid chromatography (HPLC) is widely used and often considered the preferred or routinely used method for the bioanalysis of aminoglycosides. nih.gov HPLC methods often involve pre- or post-column derivatization with agents like o-phthalaldehyde (OPA) to enable fluorescence detection. nih.govinnovareacademics.in

Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become increasingly prominent since the early 2000s and is predominantly used as a detector for aminoglycoside analysis. nih.gov LC-MS/MS offers high specificity and sensitivity and is employed for quantification and confirmation of identity, especially for veterinary drug residues. researchgate.netresearchgate.net Various LC-MS/MS methods have been developed for the determination of multiple aminoglycosides in different food matrices. mdpi.com

Other techniques employed include gas chromatography (GC), capillary electrophoresis (CE), and microbiological assays. nih.govresearchgate.net While microbiological assays can be used for semi-quantitative screening, they are time-consuming and can have poor sensitivity and specificity compared to chromatographic and immunochemical methods. researchgate.netinnovareacademics.in

Recent advancements include the exploration of nanomaterial-based emerging techniques and biosensors for antibiotic determination, offering potential for easy, fast, and on-site detection. rsc.org Electrochemical and optical techniques are being widely used in this area. rsc.org

The development of analytical methods for aminoglycosides continues to evolve, with ongoing efforts to improve sensitivity, specificity, and throughput, particularly for the analysis of residues in various matrices and for therapeutic drug monitoring.

Synergistic Antimicrobial Effects and Combination Therapies Research

Synergistic Effects with Beta-Lactam Antibiotics (e.g., Ceftazidime (B193861), Meropenem)

Studies have investigated the synergistic potential of dibekacin in combination with various beta-lactam antibiotics, including cephalosporins and carbapenems. For instance, research has examined the combined activities of cefodizime (B1668858) (a cephalosporin) and this compound against clinically isolated Gram-negative rods. This research suggested that synergistic or cooperative antimicrobial activities could be expected, particularly when this compound concentrations are at or slightly below the minimum inhibitory concentration (MIC). The combined activity was observed to be more strongly dependent on this compound concentrations than on cefodizime concentrations. nih.gov This suggests a potential for synergy even against organisms resistant to the beta-lactam component. nih.gov

While specific detailed research findings on this compound in direct combination with ceftazidime or meropenem (B701) were not extensively found in the provided search results, the general principle of aminoglycoside-beta-lactam synergy is well-documented. Beta-lactam antibiotics can cause damage to the bacterial cell wall, which can facilitate the entry of aminoglycosides into the bacterial cell, thereby enhancing their inhibitory effect on protein synthesis. nih.gov This mechanism underlies the observed synergy in combinations of aminoglycosides like gentamicin (B1671437) with beta-lactams against various bacteria, including multidrug-resistant strains. nih.gov Given that this compound is an aminoglycoside, similar synergistic interactions with beta-lactams like ceftazidime and meropenem are mechanistically plausible and have been explored in the context of other aminoglycosides. nih.govnih.gov

Research on other aminoglycosides, such as arbekacin (B1665167) (another kanamycin (B1662678) derivative), in combination with beta-lactams like aztreonam, has shown promising synergistic effects against multidrug-resistant Pseudomonas aeruginosa. dovepress.comnih.gov These findings support the potential for similar beneficial interactions with this compound.

Methodologies for Synergy Testing (e.g., Checkerboard Assays, Fractional Inhibitory Concentration Indices)

Evaluating the synergistic effects of antibiotic combinations is crucial for determining their potential clinical utility. Several in vitro methods are employed for this purpose, with the checkerboard assay being a widely used technique. emerypharma.comcreative-diagnostics.comnih.gov

The checkerboard assay involves testing a range of concentrations of two antibiotics in combination against a bacterial isolate. Serial dilutions of one antibiotic are prepared along one axis of a microplate, and serial dilutions of the second antibiotic are prepared along the other axis. This creates a grid where each well contains a unique combination of the two antibiotics at different concentrations. emerypharma.comcreative-diagnostics.com After incubation with a bacterial inoculum, the MIC for each drug alone and in combination is determined. emerypharma.comcreative-diagnostics.comliofilchem.net

The results of the checkerboard assay are typically interpreted using the Fractional Inhibitory Concentration (FIC) index. emerypharma.comcreative-diagnostics.comliofilchem.net The FIC index is calculated using the following formula:

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) emerypharma.comcreative-diagnostics.comliofilchem.net

Based on the calculated FIC index, the interaction between the two antibiotics is categorized as follows:

Synergy: FIC index ≤ 0.5 emerypharma.comcreative-diagnostics.comliofilchem.net

Additive or Indifference: FIC index > 0.5 to ≤ 4.0 (some sources use 0.5 to 4) emerypharma.comcreative-diagnostics.comliofilchem.net

Antagonism: FIC index > 4.0 emerypharma.comcreative-diagnostics.com

A synergistic effect indicates that the combination of antibiotics is more active than the sum of their individual activities, often allowing for lower concentrations of each drug to be effective. emerypharma.com

While the checkerboard method is common, it has noted problems in performance, standardization, and interpretation, particularly related to the use of twofold dilutions. nih.gov Despite these limitations, the principle of examining growth at multiple dilutions of combined antibiotics remains valid for synergy assessment. nih.gov

Other methods for synergy testing include time-kill kinetic assays, which assess the rate of bacterial killing by the antibiotic combination over time. emerypharma.com These assays can provide further characterization of the synergistic effect observed in checkerboard assays and determine if the combination is bactericidal or bacteriostatic. emerypharma.com

Here is an example of how data from a hypothetical synergy study using the checkerboard method might be presented:

Bacterial StrainAntibiotic A (alone) MIC (µg/mL)Antibiotic B (alone) MIC (µg/mL)Antibiotic A in combination MIC (µg/mL)Antibiotic B in combination MIC (µg/mL)FIC of AFIC of BFIC IndexInterpretation
Pseudomonas aeruginosa Isolate 184210.250.250.5Synergy
Pseudomonas aeruginosa Isolate 2168840.50.51.0Additive/Indifference
Pseudomonas aeruginosa Isolate 342421.01.02.0Additive/Indifference
Pseudomonas aeruginosa Isolate 4321632161.01.02.0Additive/Indifference

Note: This is a hypothetical data table for illustrative purposes based on the principles of FIC index calculation and interpretation.

This table demonstrates how the MIC values of individual antibiotics and their combination are used to calculate the FIC index and determine the nature of the interaction.

Advanced Research Topics and Future Directions

Application in Medical Device Coatings (e.g., Indwelling Catheters)

The application of antimicrobial coatings on medical devices, particularly indwelling catheters, is a promising strategy to prevent device-associated infections. Research has explored incorporating dibekacin into such coatings. Studies have demonstrated that this compound integrated into catheter coatings can achieve sustained release, which is crucial for maintaining a local antimicrobial concentration over time. nih.govresearchgate.net For instance, one study showed sustained release of this compound from silicone rubber catheters for over 25 days in vitro and 13 days in clinical cases. nih.gov This sustained release has been associated with a reduction in infection rates caused by gram-negative bacteria in clinical applications, suggesting the potential of this compound-coated catheters in delaying lower urinary tract infections. nih.govpsu.edu The development of robust and long-lasting this compound-loaded coatings that can effectively prevent bacterial colonization on the surface of medical devices is an active area of investigation.

Regional Administration Studies (e.g., Intrathoracic)

Investigating regional administration routes for this compound is explored to achieve high local concentrations at the site of infection while potentially minimizing systemic exposure and associated toxicities. Studies involving the intrathoracic administration of this compound in animal models have shown promising results, indicating effective local delivery for treating infections in the thoracic cavity. This approach could be particularly beneficial for treating conditions such as pleurisy or pneumonia where high drug concentrations are needed directly at the infection site. Other potential regional routes, such as intratracheal and intrapulmonary administration, have also been considered in the context of delivering therapeutic agents like this compound. google.com Further research is needed to optimize formulations and evaluate the efficacy and safety of this compound delivered via various regional routes for specific localized infections.

Rational Drug Design for Enhanced Antimicrobial Activity and Reduced Toxicity

Rational drug design plays a crucial role in the development of improved this compound derivatives with enhanced antimicrobial activity and reduced toxicity. This approach involves understanding the relationship between the chemical structure of this compound and its pharmacological properties, including its interaction with bacterial ribosomes and its potential for inducing nephrotoxicity. researchgate.netstudysmarter.co.uklongdom.orgslideshare.net

A notable example of rational design building upon the this compound structure is the development of arbekacin (B1665167). The addition of a synthetic tailored γ-amino-α-hydroxybutyryl (HABA) motif to the this compound scaffold resulted in arbekacin, which exhibits stronger binding affinity to ribosomes and enhanced activity against certain resistant strains. nih.govrcsb.orgresearchgate.netoup.com Cryo-electron microscopy studies have visualized the interactions of both this compound and arbekacin with ribosomes, illustrating how the HABA motif in arbekacin forms additional interactions that contribute to its enhanced binding. nih.govrcsb.orgresearchgate.netoup.com

Furthermore, research into modifying this compound to reduce its nephrotoxicity is ongoing. Studies on modified derivatives, such as this compound-di-N-methanesulfonate and disodium (B8443419)/dipotassium (B57713) this compound-di-N-ethanesulfonate sesquisulfates, have shown potential for reduced renal toxicity compared to the parent compound while retaining antimicrobial activity, although in vivo efficacy can vary. Rational design efforts aim to identify structural modifications that can selectively reduce affinity for renal cells while maintaining or improving ribosomal binding and antibacterial potency.

Integration of Advanced Imaging Techniques (e.g., DARC method for Ribosome-Antibiotic Interactions)

Advanced imaging techniques are invaluable tools for gaining a deeper understanding of the molecular mechanisms of antibiotic action and the impact of structural modifications. The Direct visualization of Antibiotic binding on Ribosomes in the Cell-free translation system (DARC) method, utilizing cryo-electron microscopy, is a prime example. nih.govrcsb.orgresearchgate.netoup.compdbj.org This method allows for the direct visualization of antibiotic binding to translating ribosomes in a cell-free environment, providing detailed structural insights without the need for ribosome purification. nih.govrcsb.orgresearchgate.netoup.compdbj.org

The DARC method has been successfully applied to study the interaction of this compound and its derivative arbekacin with E. coli 70S ribosomes. rcsb.orgpdbj.org These studies have provided structural evidence for how aminoglycosides like this compound and arbekacin bind to the ribosomal decoding site and influence translation. oup.com Specifically, the cryo-EM structures have illustrated the additional interactions conferred by the HABA motif in arbekacin, explaining its stronger ribosome binding compared to this compound. nih.govrcsb.orgresearchgate.netoup.com Such detailed visualization is critical for informing rational drug design efforts aimed at developing new aminoglycosides with improved efficacy against resistant strains and reduced off-target effects.

Genotypic and Phenotypic Correlation Studies in Resistance Research

Understanding the correlation between the genetic makeup of bacteria (genotype) and their observable resistance characteristics (phenotype) is fundamental to combating antibiotic resistance. For aminoglycosides like this compound, resistance is often mediated by the presence of aminoglycoside-modifying enzymes encoded by specific resistance genes, such as those in the aac(6') family or ANT(2'')-I. mdpi.comoup.com

Research in this area involves analyzing bacterial isolates to identify the presence of resistance genes (genotyping) and determining the minimum inhibitory concentrations (MICs) of antibiotics like this compound against these isolates (phenotyping). Correlating these genetic and phenotypic data helps to elucidate the specific resistance mechanisms that affect this compound activity in clinical settings. Studies have shown that different aminoglycoside resistance mechanisms, such as ANT(2'')-I and AAC(6')-I, contribute to varying levels and patterns of resistance to this compound and other aminoglycosides in bacterial populations from different geographic regions. oup.com Continued genotypic and phenotypic surveillance is essential for monitoring the evolution and spread of resistance to this compound and guiding its appropriate clinical use. Furthermore, understanding these correlations can inform the design of new agents less susceptible to common resistance mechanisms.

Advanced Statistical Methodologies for Efficacy and Toxicity Data Analysis

In toxicity studies, for example, appropriate statistical methods are necessary to analyze quantitative data, assess dose-dependency, and perform comparisons between treatment groups and control groups. nih.govresearchgate.net This includes selecting between parametric and nonparametric methods based on data distribution, and utilizing techniques for multiple comparisons while controlling for the risk of false positives. nih.govresearchgate.net Similarly, in efficacy studies, statistical models are used to analyze microbiological outcomes, clinical responses, and other relevant endpoints. nih.gov

Q & A

Q. How can conflicting results in this compound’s ototoxicity mechanisms be systematically reviewed?

  • Answer : Conduct a PRISMA-compliant systematic review:

Search PubMed/EMBASE for "this compound AND (ototoxicity OR cochlear toxicity)".

Extract data using standardized forms (e.g., species, dose, outcome metrics).

Perform meta-analysis if heterogeneity (I²) <50% .

Q. Tables for Reference

Parameter Typical Range Method Source
MIC (Gram-negative)1–32 µg/mLBroth microdilution
Plasma t₁/₂ (mice)0.8–1.2 hoursHPLC-pharmacokinetic analysis
Nephrotoxicity threshold≥5 mg/kg/day (IV)Serum creatinine/BUN monitoring

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibekacin
Reactant of Route 2
Dibekacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.